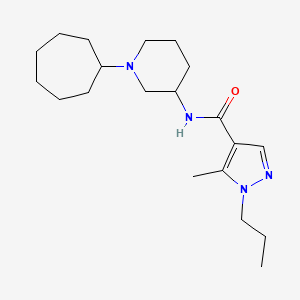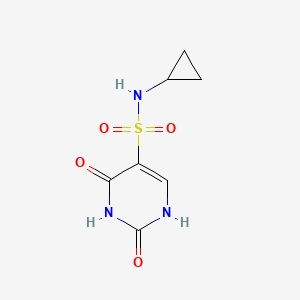
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide, also known as CPP, is a chemical compound that has been extensively studied in the field of neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mechanism of Action
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. By blocking the receptor, N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide prevents the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of long-term potentiation (LTP) and other forms of synaptic plasticity.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the release of glutamate and other excitatory neurotransmitters, reduce oxidative stress, and modulate the activity of various signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide in lab experiments is that it is a highly selective antagonist of the NMDA receptor, which allows researchers to specifically target this receptor without affecting other glutamate receptors. However, one limitation of using N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.
Future Directions
There are many potential future directions for research involving N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide. For example, researchers could investigate the effects of N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide on other neurological disorders, such as Alzheimer's disease or Parkinson's disease. Additionally, researchers could explore the potential therapeutic benefits of N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide in humans, either alone or in combination with other drugs. Finally, researchers could investigate the molecular mechanisms underlying the effects of N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide on the NMDA receptor, which could provide insights into the development of new drugs for neurological disorders.
Synthesis Methods
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide can be synthesized by reacting 3-piperidinylcyclohexylamine with 1-methyl-5-propylpyrazole-4-carboxylic acid chloride in the presence of a base. The resulting product is then purified by recrystallization.
Scientific Research Applications
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide has been widely used as a tool in neuroscience research to investigate the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be effective in animal models of stroke, epilepsy, and neuropathic pain.
properties
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O/c1-3-12-24-16(2)19(14-21-24)20(25)22-17-9-8-13-23(15-17)18-10-6-4-5-7-11-18/h14,17-18H,3-13,15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYDIBGALGRREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)NC2CCCN(C2)C3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methylbenzoyl)hydrazinecarboxamide](/img/structure/B6011877.png)
![7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011888.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011890.png)

![3-(dimethylamino)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B6011900.png)
![2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6011910.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(1H-imidazol-2-ylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6011916.png)
![2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6011928.png)
![N-(3,4-dimethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6011933.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6011939.png)
![2-{1-(3-methoxybenzyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6011945.png)
![2-(3-chlorophenyl)-7-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6011949.png)
![1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone](/img/structure/B6011960.png)
![2-(2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6011962.png)